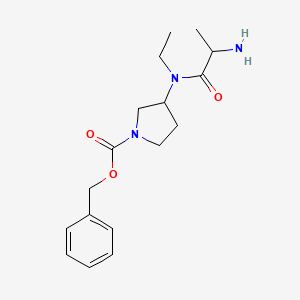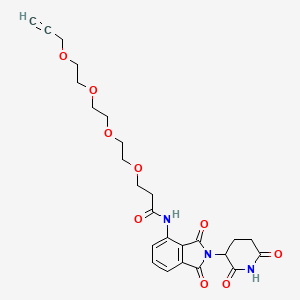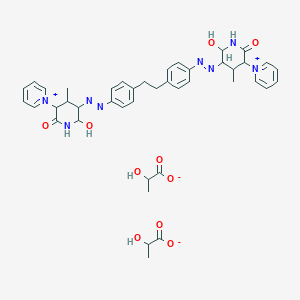![molecular formula C15H29N3O2 B14779519 N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14779519.png)
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-amino-3-methylbutanoic acid with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl acetate in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylacetamide
- N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propylacetamide
Uniqueness
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide is unique due to its specific structural features, such as the presence of both an amino group and an acetamide group attached to the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H29N3O2 |
|---|---|
Peso molecular |
283.41 g/mol |
Nombre IUPAC |
N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C15H29N3O2/c1-5-17(12(4)19)10-13-8-6-7-9-18(13)15(20)14(16)11(2)3/h11,13-14H,5-10,16H2,1-4H3 |
Clave InChI |
VAAAUYRMXXMZQQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1CCCCN1C(=O)C(C(C)C)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyrazine-3-carboxamide](/img/structure/B14779453.png)

![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)






![2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14779492.png)


